

Spectroscopic Data of 2',3,4-Trihydroxychalcone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2',3,4-Trihydroxychalcone

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Introduction: The Significance of 2',3,4-Trihydroxychalcone

Chalcones, characterized by their open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are a pivotal class of compounds in medicinal chemistry and materials science.^[1] Their versatile biological activities, including anti-inflammatory, antioxidant, and anticancer properties, have made them a subject of intense research. **2',3,4-Trihydroxychalcone**, a specific member of this family, holds particular interest due to its potential as a precursor in the synthesis of other flavonoids and its own inherent bioactive potential stemming from its polyphenolic nature.^[2]

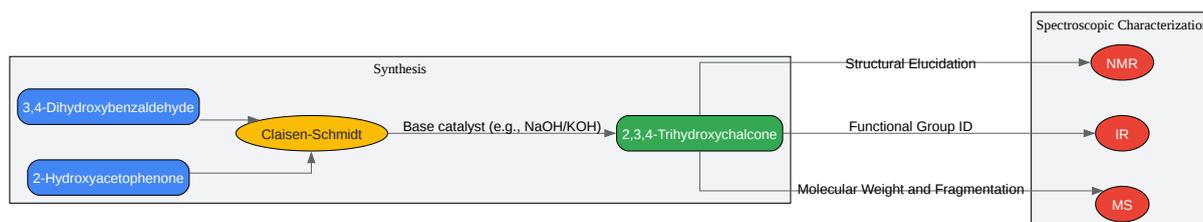
This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2',3,4-Trihydroxychalcone**. While a complete set of experimentally verified spectra for this specific molecule is not readily available in a single public domain source, this document will leverage established principles of spectroscopy and data from closely related analogues to provide a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who are working with or seeking to synthesize and characterize this and similar chalcone derivatives.

Molecular Structure and Expected Spectroscopic Features

The structure of **2',3,4-Trihydroxychalcone**, with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, is fundamental to understanding its spectroscopic output. The molecule's key features include:

- An α,β -unsaturated ketone system: This conjugated system is electronically active and gives rise to characteristic signals in UV-Vis, IR, and NMR spectroscopy.
- Two substituted aromatic rings: A dihydroxylated B-ring and a monohydroxylated A-ring. The substitution patterns on these rings will dictate the chemical shifts and coupling patterns of the aromatic protons and carbons in NMR spectroscopy.
- Three hydroxyl groups: These functional groups will be prominent in the IR spectrum and can influence the fragmentation patterns in mass spectrometry. The 2'-hydroxyl group is of particular importance as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen.

Below is a visualization of the molecular structure and a proposed workflow for its synthesis and characterization.



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Figure 1: A conceptual workflow for the synthesis and spectroscopic characterization of **2',3,4-Trihydroxychalcone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **2',3,4-Trihydroxychalcone**, both ^1H and ^{13}C NMR will provide detailed information about its carbon-hydrogen framework.

^1H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ^1H NMR spectrum of a chalcone is characterized by distinct signals for the vinylic protons (H- α and H- β) and the aromatic protons. The trans-configuration of the double bond is confirmed by a large coupling constant (J) between H- α and H- β , typically in the range of 15-16 Hz.[3]

Table 1: Predicted ^1H NMR Data for **2',3,4-Trihydroxychalcone**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale and Comparative Insights
H- α	7.2 - 7.6	d	~15-16	The α -proton is deshielded by the adjacent carbonyl group. Data from similar 2'-hydroxychalcones show this proton in this region.[4]
H- β	7.7 - 8.0	d	~15-16	The β -proton is deshielded by the B-ring and the carbonyl group. Its signal is typically downfield from H- α .[4]
H-2, H-5, H-6 (B-ring)	6.7 - 7.2	m		The protons on the dihydroxylated B-ring will appear as a complex multiplet. Their exact shifts will depend on the solvent and concentration.
H-3', H-4', H-5', H-6' (A-ring)	6.9 - 7.9	m		The protons on the A-ring will also form a

multiplet. The proton ortho to the carbonyl group (H-6') will be the most deshielded.

OH

5.0 - 13.0

br s

The chemical shifts of the hydroxyl protons are highly variable and depend on the solvent, temperature, and concentration. The 2'-OH, due to intramolecular hydrogen bonding, is expected to be significantly downfield.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for **2',3,4-Trihydroxycalcone**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale and Comparative Insights
C=O	190 - 195	The carbonyl carbon of chalcones is consistently found in this region.[5]
C- α	120 - 128	The α -carbon of the enone system.
C- β	140 - 148	The β -carbon is more deshielded than the α -carbon.
Aromatic C	115 - 165	The aromatic carbons will appear in this range. Carbons attached to hydroxyl groups will be the most deshielded.
C-1' (A-ring)	~120	Carbonyl-bearing carbon of the A-ring.
C-2' (A-ring)	~160	Hydroxyl-bearing carbon of the A-ring.
C-1 (B-ring)	~127	Bridgehead carbon of the B-ring.
C-3, C-4 (B-ring)	~145-150	Hydroxyl-bearing carbons of the B-ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2',3,4-Trihydroxychalcone** will be dominated by absorptions from the hydroxyl, carbonyl, and carbon-carbon double bonds.

Table 3: Predicted IR Absorption Bands for **2',3,4-Trihydroxychalcone**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (phenolic)	3200 - 3600	Broad, Strong	The broadness is due to hydrogen bonding.
C-H stretch (aromatic)	3000 - 3100	Medium	
C=O stretch (conjugated ketone)	1630 - 1660	Strong	The conjugation lowers the stretching frequency compared to a simple ketone. The intramolecular hydrogen bond from the 2'-OH can further lower this frequency.
C=C stretch (alkene)	1580 - 1625	Medium-Strong	
C=C stretch (aromatic)	1450 - 1600	Medium-Strong (multiple bands)	
C-O stretch (phenol)	1150 - 1250	Strong	

Mass Spectrometry (MS)

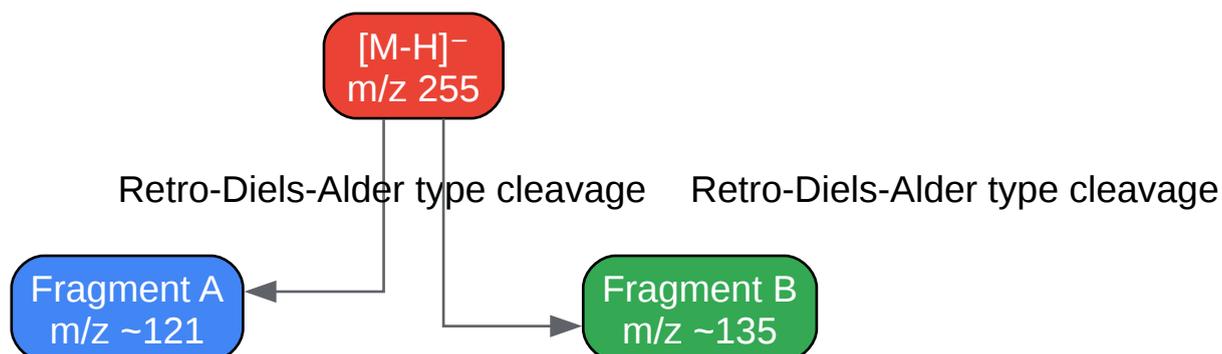
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion and Fragmentation Pattern

The molecular formula of **2',3,4-Trihydroxychalcone** is C₁₅H₁₂O₄, which corresponds to a molecular weight of 256.25 g/mol. In a high-resolution mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 256.0736.[2]

The fragmentation of chalcones is often characterized by cleavage of the bonds around the carbonyl group and the double bond. For a similar compound, 2',4',4-trihydroxychalcone, the fragmentation in negative ion mode shows a molecular ion at m/z 255 [M-H]⁻ and key

fragments at m/z 135 and 119, corresponding to the separation of the A and B rings. A similar pattern can be expected for **2',3,4-Trihydroxychalcone**.



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Figure 2: A simplified representation of the expected mass fragmentation pattern for **2',3,4-Trihydroxychalcone** in negative ion mode.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and spectroscopic analysis of chalcones, which can be adapted for **2',3,4-Trihydroxychalcone**.

Synthesis: Claisen-Schmidt Condensation

This is the most common and reliable method for synthesizing chalcones.[3][6]

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar amounts of 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in ethanol or a similar protic solvent.
- **Catalyst Addition:** While stirring the solution at room temperature or in an ice bath, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
- **Reaction Monitoring:** Allow the reaction to stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., HCl) until a precipitate forms.

- Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Spectroscopic Analysis

- NMR Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- NMR Data Acquisition: Acquire 1H , ^{13}C , and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
- IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.
- IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
- MS Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- MS Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., ESI-TOF or Q-TOF) to obtain the high-resolution mass spectrum and MS/MS fragmentation data.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **2',3,4-Trihydroxychalcone**. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a clear pathway for its synthesis and analysis. As a molecule of significant interest in medicinal chemistry, a thorough understanding of its spectroscopic properties is the first step towards unlocking its full potential.

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